molecular formula C11H13N3 B12068018 N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline

N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline

Cat. No.: B12068018
M. Wt: 187.24 g/mol
InChI Key: KOUZNAFTSDSBPN-UHFFFAOYSA-N
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Description

N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline is a substituted aniline derivative featuring a methylated pyrazole ring at the para-position of the benzene ring. The compound’s structure combines aromatic and heterocyclic motifs, making it a versatile scaffold in medicinal chemistry and materials science. Key properties include:

  • Molecular Formula: C₁₂H₁₄N₃
  • Structural Features: A benzene ring substituted with a methylamino group (–NHCH₃) and a 1-methyl-1H-pyrazol-4-yl moiety.
  • Synthetic Relevance: Often synthesized via reductive amination or palladium-catalyzed coupling reactions, as inferred from methods for related compounds .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

N-methyl-4-(1-methylpyrazol-4-yl)aniline

InChI

InChI=1S/C11H13N3/c1-12-11-5-3-9(4-6-11)10-7-13-14(2)8-10/h3-8,12H,1-2H3

InChI Key

KOUZNAFTSDSBPN-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline can be synthesized through a multi-step process. One common method involves the reaction of 4-methylpyrazole with 4-(trifluoromethyl)aniline in the presence of potassium hydroxide (KOH) and dimethylsulfoxide (DMSO). The reaction proceeds via a C–F activation strategy, yielding the desired product with a 63% yield .

Industrial Production Methods

While specific industrial production methods for N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline are not well-documented, the synthesis typically involves standard organic synthesis techniques such as nucleophilic substitution and catalytic reactions. The scalability of the synthesis would depend on optimizing reaction conditions and using efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Anticancer Activity

Research indicates that N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline exhibits promising anticancer properties. The compound has been studied for its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, it has shown potential as a dual inhibitor targeting MER and AXL kinases, which are implicated in various cancers, including non-small cell lung cancer (NSCLC) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that it may inhibit the growth of certain bacterial strains by interfering with their metabolic pathways, potentially through enzyme inhibition .

Coordination Chemistry

N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline serves as an effective ligand in coordination complexes. Its ability to form stable complexes with metal ions enhances catalytic activities in various chemical reactions. The ligand's unique structure allows it to stabilize metal ions, making it valuable in catalysis and materials science .

Case Study 1: Anticancer Research

In a study investigating dual MER/AXL inhibitors, N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline was synthesized and tested for its efficacy against cancer cell lines. The results indicated that the compound exhibited significant inhibition at nanomolar concentrations, suggesting its potential as a therapeutic agent .

Case Study 2: Coordination Complexes

Another research project focused on the synthesis of metal complexes using N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline as a ligand. The study demonstrated that these complexes showed enhanced catalytic activity in organic transformations, highlighting the compound's utility in coordination chemistry .

Mechanism of Action

The mechanism of action of N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit catalytic activity. In biological systems, it may inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The following table compares N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline with analogs based on substituents, molecular weight, and biological relevance:

Compound Name Molecular Formula Molecular Weight Key Substituents Purity (%) Biological Relevance Reference ID
N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline C₁₂H₁₄N₃ 200.26 g/mol –NHCH₃, 1-methylpyrazole N/A Scaffold for drug design
4-((3-(1-Methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazin-5-yl)sulfonyl)aniline C₁₅H₁₃N₅O₂S 355.07 g/mol Sulfonyl linker, pyrrolopyrazine core 98.68 Antiviral activity (inferred)
4-Ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline C₁₃H₁₇N₃O 231.29 g/mol Ethoxy group, –CH₂– linker Min. 95 Small-molecule scaffold
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline C₁₂H₁₂F₃N₃ 255.24 g/mol Trifluoromethyl group N/A Intermediate in drug synthesis
4-(2-Methyl-1,3-thiazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline C₁₅H₁₆N₄S 284.38 g/mol Thiazole ring N/A Unspecified biological studies
Key Observations:

Ethoxy Groups: The ethoxy derivative (C₁₃H₁₇N₃O) is prioritized for its stability and modularity in combinatorial chemistry .

Synthetic Methods :

  • Reductive amination using NaBH₄/I₂ is common for secondary amines (e.g., 3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline) .
  • Sulfonylation and coupling reactions are employed for pyrrolopyrazine derivatives .

Purity and Characterization :

  • High-purity (>98%) compounds are achieved via column chromatography or crystallization, as seen in sulfonylated anilines .
  • Structural confirmation relies on NMR, MS, and X-ray crystallography (e.g., 4-(tris(4-methylpyrazolyl)methyl)aniline) .

Pharmacological and Physicochemical Insights

Pharmacokinetic Properties

  • LogP and Solubility : Analogs with trifluoromethyl or thiazole groups (e.g., C₁₅H₁₆N₄S) exhibit higher LogP values (~2.3–2.9), suggesting moderate lipophilicity .
  • Polar Surface Area (PSA) : Derivatives like N-methyl-4-(pyridin-2-yloxy)aniline (PSA = 34.15 Ų) indicate favorable blood-brain barrier penetration .

Biological Activity

N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline, also known as 4-(1-methyl-1H-pyrazol-4-yl)aniline, is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structural arrangement that includes a pyrazole moiety and an aniline group, which may contribute to its interactions with various biological targets. This article will explore the biological activity of N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline is C12H16N4C_{12}H_{16}N_{4}, with a molecular weight of 216.28 g/mol. Its structure includes:

  • A pyrazole ring which is known for its diverse reactivity and biological properties.
  • An aniline group that can participate in hydrogen bonding and other interactions with biological targets.

Structural Highlights

FeatureDescription
Pyrazole RingContributes to biological activity through enzyme interaction
Aniline GroupEnhances solubility and reactivity
Methyl SubstituentsModifies electronic properties and steric hindrance

Anticancer Properties

Several studies have demonstrated the anticancer potential of N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline derivatives. For instance, compounds derived from this structure have shown significant inhibitory effects on various cancer cell lines:

  • Inhibitory Activity : A study reported that derivatives displayed potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), with an IC50 value of 0.98 μM, indicating strong potential as anticancer agents .
  • Cell Line Efficacy : The compound exhibited high antiproliferative activity against MCF-7 (breast cancer) and B16-F10 (melanoma) cell lines, with IC50 values of 1.88 μM and 2.12 μM respectively .

The mechanism by which N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline exerts its biological effects often involves interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression, potentially leading to reduced tumor growth.
  • Apoptotic Induction : Research indicates that certain derivatives can induce apoptosis in cancer cells through pathways involving FLT3 and BCR-ABL signaling .

Antimicrobial Activity

In addition to anticancer properties, N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline has been studied for its antimicrobial effects:

  • Broad-Spectrum Activity : Compounds containing the pyrazole moiety have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .

Case Study 1: Anticancer Efficacy

A series of experiments evaluated the cytotoxic effects of N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline on human leukemia cell lines. The results indicated a dose-dependent increase in apoptosis, confirming its role as a potential therapeutic agent against hematologic malignancies.

Case Study 2: Enzyme Interaction

Molecular docking studies revealed that N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline binds effectively to CDK2, providing insights into its mechanism as an inhibitor of cell cycle progression .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Key Challenges
Reductive AminationNaBH₄/I₂, MeOH, RT~60-70Byproduct formation
Buchwald-HartwigPd catalyst, ligand, base~50-80Sensitivity to oxygen/moisture
SNArK₂CO₃, DMF, 80°C~40-60Regioselectivity control

Optimization Tips:

  • Use high-purity starting materials (≥95%) to minimize side reactions .
  • Monitor reaction progress via TLC or LC-MS.

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:
Spectroscopic Characterization:

  • ¹H/¹³C NMR : Assign peaks based on substituent effects. The pyrazole ring protons typically resonate at δ 7.5–8.5 ppm, while the N-methyl group appears as a singlet near δ 3.0 ppm .
  • HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Crystallographic Characterization:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving molecular geometry. For example, a structurally similar compound (C₂₀H₁₉N₅O) crystallized in a monoclinic system (space group P2₁/c) with unit cell parameters a = 17.746 Å, b = 6.942 Å, c = 14.474 Å, and β = 99.738° . Refinement using SHELXL (via full-matrix least-squares on ) achieved R = 0.039 and wR = 0.108 .

Q. Table 2: Crystallographic Data for a Related Compound

ParameterValue
Space groupP2₁/c
a (Å)17.746
b (Å)6.942
c (Å)14.474
β (°)99.738
V (ų)1757.6
Z4

Advanced: How can discrepancies between spectroscopic and crystallographic data be resolved?

Methodological Answer:
Contradictions may arise from:

  • Dynamic disorder in crystal structures (e.g., rotational freedom of the pyrazole ring) .
  • Solvatomorphism (different solvent inclusion in crystals).

Resolution Strategies:

Validate NMR assignments using 2D techniques (COSY, NOESY) and DFT-calculated chemical shifts.

Re-refine XRD data with alternative software (e.g., OLEX2 or SHELXLE ) to check for model bias .

Compare with analogues : Structural data from compounds like 4-(1-methyl-1H-pyrazol-4-yl)aniline (CAS: N/A) can provide reference metrics .

Advanced: What computational approaches predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the pyrazole ring’s electron-withdrawing effect lowers the HOMO energy, directing electrophilic attacks to the aniline moiety.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide pharmacological studies.

Q. Table 3: DFT-Calculated Properties (Hypothetical Data)

PropertyValue (eV)Significance
HOMO-6.2Electrophilic susceptibility
LUMO-1.8Nucleophilic reactivity
Band gap4.4Charge-transfer potential

Advanced: How is regioselectivity controlled during pyrazole functionalization?

Methodological Answer:
Regioselectivity in pyrazole substitution is influenced by:

  • Steric effects : Bulkier groups (e.g., 1-methyl) favor substitution at the less hindered C-4 position .
  • Electronic effects : Electron-withdrawing substituents direct electrophiles to the more electron-rich nitrogen-adjacent positions.

Experimental Design:

  • Use protecting groups (e.g., SEM or Boc) to block undesired positions during synthesis.
  • Employ microwave-assisted synthesis to enhance reaction specificity .

Basic: What purification methods ensure high purity (>95%) for this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases.

Purity Validation:

  • HPLC-UV (λ = 254 nm) with ≥95% peak area.
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages.

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